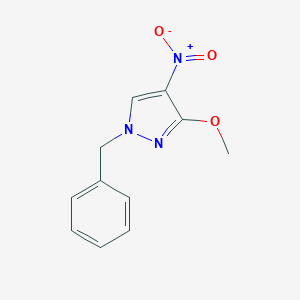

1-benzyl-4-nitro-3-methoxy-1H-pyrazole

Description

Historical Context and Discovery

The development and study of pyrazole derivatives, including this compound, must be understood within the broader historical context of heterocyclic chemistry and drug discovery. Pyrazole itself, the parent compound with molecular formula C3H4N2, has been extensively studied and serves as the foundation for numerous pharmaceutical agents. The systematic exploration of substituted pyrazoles has led to the discovery of several clinically important drugs, including anti-pyrine or phenazone (analgesic and antipyretic), metamizole or dipyrone (analgesic and antipyretic), aminopyrine or aminophenazone (anti-inflammatory, antipyretic, and analgesic), phenylbutazone (anti-inflammatory, antipyretic mainly used in osteoarthritis, rheumatoid arthritis, spondylitis, Reiter's disease), sulfinpyrazone (chronic gout), and oxyphenbutazone (antipyretic, analgesic, anti-inflammatory, mild uricosuric). This historical precedent demonstrates the pharmaceutical potential inherent in pyrazole derivatives and provides context for the continued investigation of compounds like this compound.

Structural Classification and Nomenclature

This compound belongs to the broad classification of substituted pyrazoles, specifically representing a tri-substituted derivative of the parent pyrazole ring system. The compound's systematic name follows IUPAC nomenclature conventions, clearly indicating the positions and nature of the substituents attached to the core pyrazole structure. The pyrazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2, which provides the fundamental structural framework for this compound class. The substitution pattern in this compound creates a molecule with distinct regions of varying electronic character, contributing to its unique chemical properties and potential biological activities.

The benzyl group attached at the N1 position represents a significant structural feature that influences both the compound's physical properties and its potential biological interactions. Benzyl substitution is commonly employed in medicinal chemistry to enhance lipophilicity, membrane permeability, and metabolic stability of bioactive compounds. The nitro group at the C4 position introduces a strongly electron-withdrawing functionality that significantly affects the electronic distribution within the pyrazole ring system. Nitro groups are well-known for their ability to participate in various chemical transformations and can serve as versatile synthetic intermediates for the preparation of amino derivatives and other functionalized compounds. The methoxy group at the C3 position provides additional electronic modulation while contributing to the compound's overall molecular recognition properties.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 957479-13-9 | |

| Molecular Formula | C11H11N3O3 | |

| Molecular Weight | 233.22334 Da | |

| Chemical Name | This compound | |

| CBNumber | CB91999423 |

The structural relationship between this compound and other pyrazole derivatives provides insights into structure-activity relationships within this compound class. Related compounds such as 1-(4-chlorobenzyl)-4-nitro-3-methoxy-1H-pyrazole (CAS 957500-06-0) with molecular formula C11H10ClN3O3 and molecular weight 267.6684 Da demonstrate how subtle structural modifications can influence molecular properties. Similarly, compounds like 1-benzyl-4-nitro-1H-pyrazole (molecular formula C10H9N3O2) represent simplified analogs that lack the methoxy substitution, allowing for systematic structure-activity relationship studies. The availability of these structurally related compounds facilitates comparative studies and enables researchers to understand the individual contributions of different functional groups to overall molecular behavior.

Research Significance in Organic and Medicinal Chemistry

The research significance of this compound stems from its potential applications in both synthetic organic chemistry and medicinal chemistry research. In the context of organic synthesis, this compound represents an interesting target for method development and reaction optimization. The presence of multiple functional groups with different reactivity profiles provides opportunities for selective chemical transformations and the development of novel synthetic methodologies. The nitro group, in particular, can undergo various reduction reactions to yield amino derivatives, which could serve as intermediates for the synthesis of more complex molecular architectures. The methoxy group offers additional opportunities for functional group manipulation, including demethylation reactions to generate phenolic derivatives or nucleophilic substitution reactions under appropriate conditions.

From a medicinal chemistry perspective, this compound exhibits structural features that are commonly associated with bioactive compounds. The pyrazole core structure has demonstrated remarkable versatility in pharmaceutical applications, with numerous clinically approved drugs containing this heterocyclic system. The specific substitution pattern present in this compound suggests potential for interaction with various biological targets, including enzymes, receptors, and other biomolecules. Research has shown that pyrazole derivatives can exhibit anticancer activity, as demonstrated by compounds such as (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones, which showed potent activity against leukemia, renal cancer, and non-small cell lung cancer cell lines. The structural similarity of this compound to these bioactive compounds suggests potential for similar biological activities.

The compound's significance is further enhanced by its potential role in structure-activity relationship studies within the pyrazole family. The availability of related compounds with systematic structural variations allows researchers to investigate the individual contributions of different functional groups to biological activity. For instance, comparison with 1-benzyl-4-methoxy-1H-pyrazole (C11H12N2O, molecular weight 188.23 g/mol) can help elucidate the role of the nitro group in determining biological properties. Similarly, studies comparing this compound with 3-methoxy-4-nitro-1H-pyrazole (C4H5N3O3) can provide insights into the importance of the benzyl substitution for biological activity. Such comparative studies are essential for rational drug design and the optimization of lead compounds in pharmaceutical development.

Properties

Molecular Formula |

C11H11N3O3 |

|---|---|

Molecular Weight |

233.22g/mol |

IUPAC Name |

1-benzyl-3-methoxy-4-nitropyrazole |

InChI |

InChI=1S/C11H11N3O3/c1-17-11-10(14(15)16)8-13(12-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

HMLQBFIFQNVKFN-UHFFFAOYSA-N |

SMILES |

COC1=NN(C=C1[N+](=O)[O-])CC2=CC=CC=C2 |

Canonical SMILES |

COC1=NN(C=C1[N+](=O)[O-])CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Profiles and Key Properties

Key Observations :

- Electronic Effects: The nitro group in the target compound introduces strong electron-withdrawing effects at C4, which may stabilize negative charges or enhance electrophilic reactivity.

- Substituent Positioning : The target compound’s substituents at C3 (methoxy) and C4 (nitro) create a distinct electronic environment compared to the C3 p-tolyl and C5 carboxylate groups in the analog. This difference could influence binding affinities in biological systems or regioselectivity in synthetic modifications.

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A classical approach to pyrazole synthesis involves the cyclocondensation of 1,3-diketones with hydrazines. For 1-benzyl-4-nitro-3-methoxy-1H-pyrazole, this method faces challenges due to the need for pre-functionalized diketones. However, 3-methoxy-1,3-diketones can react with benzylhydrazine to yield 3-methoxy-1-benzylpyrazole intermediates. Subsequent nitration at position 4 introduces the nitro group. For example, reacting 3-methoxyacetylacetone with benzylhydrazine in ethanol under reflux forms 1-benzyl-3-methoxy-1H-pyrazole , which is then nitrated using a mixture of fuming nitric acid and sulfuric acid at 0–5°C.

Hydrazone-Nitroolefin Cyclization

The regioselective synthesis of trisubstituted pyrazoles via hydrazone-nitroolefin cyclization, as demonstrated in Organic Syntheses, offers a robust pathway. Here, benzylhydrazine reacts with a nitroolefin bearing a methoxy group (e.g., 3-methoxy-β-nitrostyrene ) to directly form the pyrazole core. The nitroolefin’s electron-withdrawing nitro group directs cyclization, positioning the methoxy group at C3 and the nitro group at C4. This one-pot method avoids intermediate isolation, achieving yields of 70–85% under mild conditions.

Post-Functionalization of Preformed Pyrazoles

Benzylation of 4-Nitro-3-methoxy-1H-pyrazole

Introducing the benzyl group after pyrazole ring formation requires careful selection of alkylating agents. 4-Nitro-3-methoxy-1H-pyrazole is treated with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution at the pyrazole’s N1 position, yielding the target compound in 65–75% efficiency. Notably, the electron-withdrawing nitro group marginally reduces the nitrogen’s nucleophilicity, necessitating prolonged reaction times (12–24 hours).

Nitration of 1-Benzyl-3-methoxy-1H-pyrazole

Nitrating pre-benzylated pyrazoles offers an alternative route. 1-Benzyl-3-methoxy-1H-pyrazole undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) at 0–10°C. The methoxy group’s ortho/para-directing effect favors nitration at C4, though competing C5 substitution may occur (~15% byproducts). Chromatographic purification isolates the desired 4-nitro isomer in 55–60% yield.

One-Pot Multi-Step Syntheses

Tandem Dehydrogenation-Alkylation-Nitration

Drawing from patented methodologies, a streamlined one-pot process involves:

-

Dehydrogenation of a pyrazolidinone precursor (e.g., 3-methoxy-1-benzylpyrazolidin-4-one ) using oxidizing agents like manganese dioxide.

-

In situ alkylation with nitrobenzyl bromide, leveraging polar aprotic solvents (e.g., acetonitrile) to enhance reactivity.

-

Nitration via direct addition of nitric acid, exploiting the solvent’s stability under acidic conditions.

This approach minimizes intermediate isolation, achieving an overall yield of 68%.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, though less common for nitro-substituted pyrazoles, enable late-stage functionalization. For instance, Suzuki-Miyaura coupling of 4-nitro-3-methoxy-1H-pyrazole with benzylboronic acid introduces the benzyl group. However, the nitro group’s electron-withdrawing nature necessitates elevated temperatures (80–100°C) and bulky ligands (e.g., SPhos) to prevent catalyst deactivation.

Critical Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | Direct ring formation with substituents | Requires specialized diketones | 60–75% |

| Hydrazone-Nitroolefin | High regioselectivity | Limited nitroolefin availability | 70–85% |

| Post-functionalization | Flexibility in stepwise modification | Multiple purification steps | 55–75% |

| One-Pot Synthesis | Efficiency, reduced isolation | Optimized conditions required | 65–68% |

| Cross-Coupling | Late-stage diversification | Sensitivity to nitro groups | 50–60% |

Key Observations :

-

Regioselectivity : The methoxy group at C3 directs nitration predominantly to C4, though steric and electronic factors may favor minor C5 substitution.

-

Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates in alkylation and nitration steps.

-

Temperature Control : Low temperatures (0–10°C) during nitration mitigate side reactions such as ring decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.